molecular formula C7H7Br2NO B13345935 2,5-Dibromo-4-methoxyaniline

2,5-Dibromo-4-methoxyaniline

Cat. No.: B13345935
M. Wt: 280.94 g/mol
InChI Key: SKNAREUTCQJEOR-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methoxyaniline is an organic compound with the molecular formula C7H7Br2NO It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-methoxyaniline can be synthesized through several methods. One common approach involves the bromination of 4-methoxyaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,5-Dibromo-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group influence its reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methoxyaniline
  • 4,5-Dibromo-2-methoxy-N-methylaniline
  • 2,6-Dibromo-4-methylaniline

Uniqueness

2,5-Dibromo-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

2,5-dibromo-4-methoxyaniline

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3

InChI Key

SKNAREUTCQJEOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)N)Br

Origin of Product

United States

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